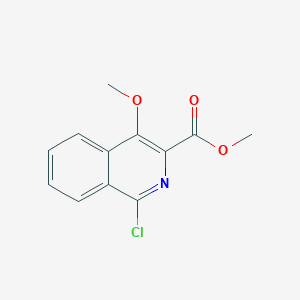

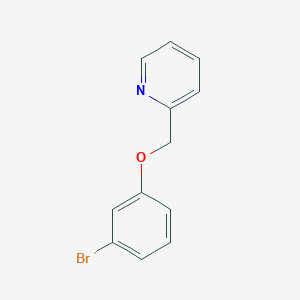

2-((3-Bromophenoxy)methyl)pyridine

説明

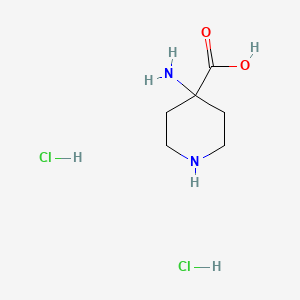

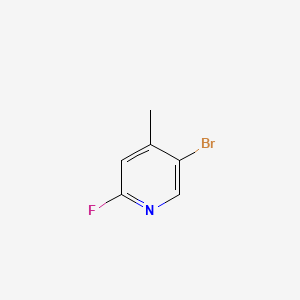

The compound "2-((3-Bromophenoxy)methyl)pyridine" is a brominated organic molecule that consists of a pyridine ring and a bromophenyl group connected through a methylene bridge. This structure is relevant in the field of organic chemistry due to its potential as a building block in various chemical syntheses.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves a four-step sequence culminating in an iodine-mediated cyclization . Another study describes the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines using palladium-catalyzed reactions . Although these methods do not directly describe the synthesis of "2-((3-Bromophenoxy)methyl)pyridine," they provide insight into the types of reactions that brominated pyridine compounds can undergo.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be complex, as seen in the study of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium salts, where extended hydrogen-bonded ribbons are formed in the solid state . While this does not directly pertain to "2-((3-Bromophenoxy)methyl)pyridine," it suggests that brominated pyridine compounds can participate in extensive hydrogen bonding, which could influence their reactivity and physical properties.

Chemical Reactions Analysis

Brominated pyridine compounds are versatile in chemical reactions. For example, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, demonstrating the potential of brominated pyridines as building blocks in drug discovery . Additionally, the cyclization of phenoxyphenols and phenoxy pyridines to form various heterocyclic compounds has been reported, indicating the reactivity of the phenoxy and pyridine moieties in ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine compounds can be quite diverse. In the context of "2-((3-Bromophenoxy)methyl)pyridine," one can infer that the presence of the bromine atom would increase the molecular weight and potentially affect the compound's boiling and melting points. The bromine may also enhance the reactivity of the compound in nucleophilic substitution reactions. The pyridine ring, being a heteroaromatic compound, contributes to the compound's basicity and ability to participate in hydrogen bonding .

科学的研究の応用

Chemistry and Properties

2-((3-Bromophenoxy)methyl)pyridine and its derivatives have been studied for their intriguing chemical properties and potential applications. The chemistry of similar compounds, like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, has been extensively reviewed, highlighting their preparation procedures, properties, and applications in spectroscopy, magnetism, biological and electrochemical activity. These compounds' versatile chemical behavior makes them potential candidates for various scientific applications (Boča, Jameson, & Linert, 2011).

Medicinal and Chemosensing Applications

Pyridine derivatives, closely related to 2-((3-Bromophenoxy)methyl)pyridine, are crucial in medicinal chemistry due to their biological activities like antifungal, antibacterial, analgesic, antiviral, and anticancer properties. They are also known for their high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthetic Applications

The heterocyclic structure of pyridine derivatives offers a versatile scaffold for synthesizing a wide range of heterocyclic compounds and drug synthesis raw materials. These derivatives demonstrate a broad spectrum of pharmacological properties, making them suitable for various biological applications. The review by Amer et al. (2021) provides a comprehensive evaluation of these properties, guiding future studies in the structure-activity relationship and mode of action of these compounds (Amer et al., 2021).

Safety And Hazards

将来の方向性

The development of robust, bench-top methods that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield, is a promising future direction . These compounds have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

特性

IUPAC Name |

2-[(3-bromophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFXJEPKUCXNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624378 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromophenoxy)methyl)pyridine | |

CAS RN |

488799-65-1 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。